Methyl 2,6,10-trimethylundecanoate

Description

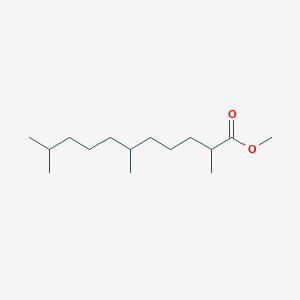

Methyl 2,6,10-trimethylundecanoate (CAS # 1001-79-2) is a branched-chain fatty acid methyl ester with the molecular formula C₁₄H₂₈O₂ and a molecular weight of 228.37 g/mol . Structurally, it consists of an undecanoic acid backbone (11-carbon chain) esterified with a methyl group, with additional methyl branches at positions 2, 6, and 10. This compound is part of a broader class of branched esters studied for their roles in insect communication, particularly as pheromones or semiochemicals .

Properties

CAS No. |

1001-79-2 |

|---|---|

Molecular Formula |

C15H30O2 |

Molecular Weight |

242.4 g/mol |

IUPAC Name |

methyl 2,6,10-trimethylundecanoate |

InChI |

InChI=1S/C15H30O2/c1-12(2)8-6-9-13(3)10-7-11-14(4)15(16)17-5/h12-14H,6-11H2,1-5H3 |

InChI Key |

CSPZQWRFIYFDHS-UHFFFAOYSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)C(=O)OC |

Canonical SMILES |

CC(C)CCCC(C)CCCC(C)C(=O)OC |

Synonyms |

2,6,10-Trimethylundecanoic acid methyl ester |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Molecular Comparisons

The following table summarizes key structural and molecular differences between methyl 2,6,10-trimethylundecanoate and its analogs:

Analytical Data and Detection

- Gas Chromatography (GC): Methyl 2,6,10-trimethyltridecanoate has been analyzed using capillary columns (e.g., SE-30) with retention indices (RI) ranging from 1256–1279 under varying temperatures (100–300°C) . Similar methods could be applied to this compound, though its shorter chain may reduce retention times.

- Nanosensor Detection: Cantilever nanosensors functionalized with PANI.Ag effectively detected methyl 2,6,10-trimethyltridecanoate in pheromone lures, showing a ~100 Hz reduction in resonance frequency due to mass adsorption .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.